4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole
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Overview
Description
4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. This reaction is catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds as follows:
Starting Materials: An azide and an alkyne are used as starting materials.
Catalyst: Copper(I) iodide is used as the catalyst.
Solvent: The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate, can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Biological Research: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The bromine atom and the trimethylsilyl group can influence the compound’s reactivity and binding affinity to target molecules. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-5-methyl-2H-1,2,3-triazole: Similar structure but with a methyl group instead of a trimethylsilyl group.
5-(trimethylsilyl)-2H-1,2,3-triazole: Lacks the bromine atom.
4-bromo-2H-1,2,3-triazole: Lacks the trimethylsilyl group.
Uniqueness
4-bromo-5-(trimethylsilyl)-2H-1,2,3-triazole is unique due to the presence of both the bromine atom and the trimethylsilyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. The trimethylsilyl group also enhances the compound’s stability and solubility in organic solvents.
Properties
CAS No. |
1248676-08-5 |
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Molecular Formula |
C5H10BrN3Si |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
(5-bromo-2H-triazol-4-yl)-trimethylsilane |
InChI |
InChI=1S/C5H10BrN3Si/c1-10(2,3)5-4(6)7-9-8-5/h1-3H3,(H,7,8,9) |
InChI Key |
AIFAHRFQNXXJMO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=NNN=C1Br |
Purity |
95 |
Origin of Product |
United States |
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